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potential off-target effects of SB 218795

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Compound of Interest		
Compound Name:	SB 218795	
Cat. No.:	B1680806	Get Quote

Technical Support Center: SB 218795

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **SB 218795**, a potent and selective non-peptide antagonist of the Neurokinin-3 (NK3) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **SB 218795**?

A1: **SB 218795** is a potent and selective competitive antagonist of the human Neurokinin-3 (NK3) receptor.[1][2][3] It binds to the NK3 receptor with high affinity, thereby preventing the binding of the endogenous ligand, neurokinin B (NKB), and subsequent activation of downstream signaling pathways.

Q2: What is the selectivity profile of **SB 218795** for other neurokinin receptors?

A2: **SB 218795** exhibits high selectivity for the human NK3 receptor over other human neurokinin receptors. It is approximately 90-fold selective for the NK3 receptor over the NK2 receptor and over 7000-fold selective over the NK1 receptor.[1][4]

Q3: Is there a comprehensive off-target screening profile available for **SB 218795**?

A3: Publicly available, comprehensive off-target screening data for **SB 218795** against a broad panel of receptors, kinases, and ion channels is limited. However, a structurally related compound, SB 223412, which also belongs to the quinolinecarboxamide class of NK3



antagonists, was tested against a panel of over 60 receptors, enzymes, and ion channels and showed no significant off-target effects at concentrations up to 10 μ M.[5] This suggests that the chemical scaffold may possess a high degree of selectivity. Researchers should exercise caution and consider conducting their own broad panel screening for definitive characterization of off-target effects in their specific experimental system.

Q4: What are the known in vivo effects of SB 218795?

A4: In vivo, **SB 218795** has been shown to be active and can inhibit physiological responses mediated by the NK3 receptor. For example, it has been demonstrated to inhibit the pupillary constriction induced by NK3 receptor agonists in rabbits.[1]

Troubleshooting Guides In Vitro Experiments (e.g., Radioligand Binding Assays)

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Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Steps
High non-specific binding	1. Radioligand concentration too high.2. Insufficient washing.3. Aggregation of the compound or radioligand.4. Issues with the membrane preparation.	1. Optimize radioligand concentration; use a concentration at or below the Kd.2. Increase the number and/or volume of washes.3. Ensure proper solubilization of compounds; consider filtration.4. Prepare fresh membrane fractions and ensure proper homogenization.
Low specific binding	1. Inactive radioligand or compound.2. Low receptor expression in the cell line.3. Incorrect assay buffer composition (pH, ions).	1. Check the quality and age of the radioligand and compound stocks.2. Verify receptor expression levels via Western blot or other methods.3. Ensure the assay buffer composition is optimal for the receptor-ligand interaction.
Inconsistent results between experiments	1. Pipetting errors.2. Variation in incubation times or temperatures.3. Instability of the compound in the assay buffer.	Calibrate pipettes and use proper pipetting techniques.2. Standardize all incubation steps precisely.3. Assess the stability of SB 218795 under your specific assay conditions.

In Vivo Experiments (e.g., Pupillometry in Rabbits)



Issue	Potential Cause	Troubleshooting Steps
High variability in pupillary response	Inconsistent lighting conditions.2. Stress or movement of the animal.3. Improper drug administration.	1. Ensure a controlled and consistent light environment for all measurements.[6][7]2. Acclimatize animals to the experimental setup to minimize stress.3. Ensure accurate and consistent dosing and administration route.
Lack of inhibitory effect of SB 218795	Insufficient dose.2. Poor bioavailability via the chosen route of administration.3. Rapid metabolism of the compound.	1. Perform a dose-response study to determine the optimal inhibitory dose.2. Investigate the pharmacokinetics of SB 218795 for the chosen administration route.3. Consider the pharmacokinetic profile of the compound in the chosen animal model.
Unexpected side effects	Potential off-target effects.2. Vehicle effects.3. Non-specific toxicity.	1. Although reported to be selective, consider potential off-target interactions, especially at higher doses.2. Administer a vehicle-only control group to rule out effects of the formulation.3. Conduct preliminary toxicity studies to assess the tolerability of the compound.

Data Presentation Selectivity Profile of SB 218795



Receptor	Organism	Binding Affinity (Ki)	Selectivity vs. hNK3
hNK3	Human	13 nM[1][4]	-
hNK2	Human	1221 nM[4]	~90-fold
hNK1	Human	>100,000 nM[4]	>7000-fold

Selectivity Profile of the Related Compound SB 223412

Target Class	Number of Targets Tested	Result
Receptors	>60	No significant effect up to 10 $\mu M[5]$
Enzymes	>60	No significant effect up to 10 μ M[5]
Ion Channels	>60	No significant effect up to 10 μ M[5]

Experimental ProtocolsRadioligand Binding Assay for NK3 Receptor

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of **SB 218795** for the NK3 receptor.

Materials:

- Membrane preparations from cells expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [125]-[MePhe7]-NKB or [3H]-SR142801.
- SB 218795 and other competing ligands.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 μM phosphoramidon, 4 μg/mL chymostatin, and 0.1% BSA.



- Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
- 96-well filter plates (e.g., GF/C).
- Scintillation cocktail and a scintillation counter.

Procedure:

- Prepare serial dilutions of SB 218795 and a known NK3 receptor ligand (for positive control)
 in assay buffer.
- In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and the diluted test compounds.
- Initiate the binding reaction by adding the cell membrane preparation to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the bound radioactivity using a scintillation counter.
- Determine non-specific binding in the presence of a high concentration of a known NK3 receptor antagonist.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Ki value for SB 218795.

In Vivo Pupillometry Assay in Rabbits

This protocol outlines a general procedure to assess the in vivo antagonist activity of **SB 218795** on NK3 receptor-mediated pupillary constriction.



Materials:

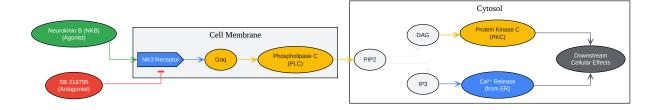
- Male New Zealand White rabbits.
- **SB 218795** formulated for intravenous or other appropriate route of administration.
- NK3 receptor agonist (e.g., senktide).
- Pupillometer for accurate measurement of pupil diameter.
- · Controlled lighting environment.

Procedure:

- Acclimatize the rabbits to the experimental setup to minimize stress.
- Administer the vehicle or **SB 218795** at various doses to different groups of animals.
- After a predetermined pretreatment time, administer the NK3 receptor agonist (e.g., senktide) to induce pupillary constriction (miosis).
- Measure the pupil diameter at baseline (before agonist administration) and at several time points after agonist administration using a pupillometer.
- Record the data and calculate the change in pupil diameter from baseline for each animal.
- Compare the miotic response in the SB 218795-treated groups to the vehicle-treated control group.
- Analyze the data to determine the dose-dependent inhibitory effect of SB 218795 on agonistinduced pupillary constriction.

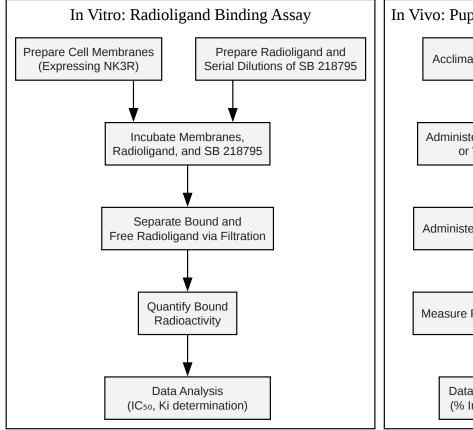
Visualizations

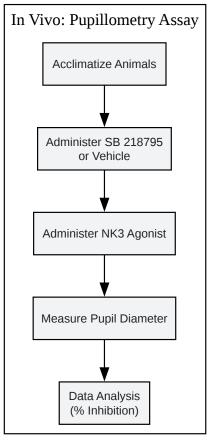




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Caption: NK3 Receptor Signaling Pathway and Point of SB 218795 Antagonism.

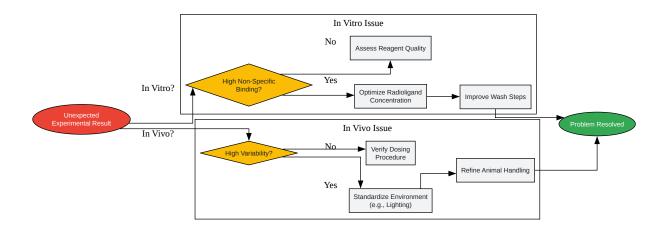






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Caption: General Experimental Workflow for In Vitro and In Vivo Characterization.



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Caption: A Simplified Troubleshooting Logic Tree for Common Experimental Issues.

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